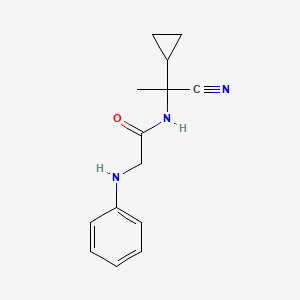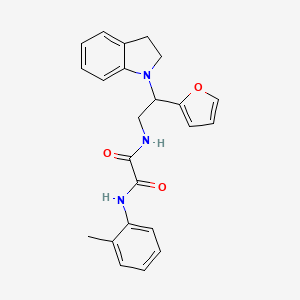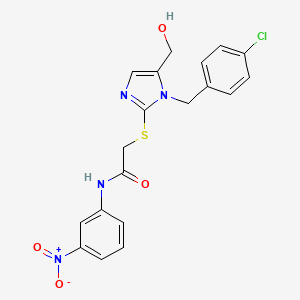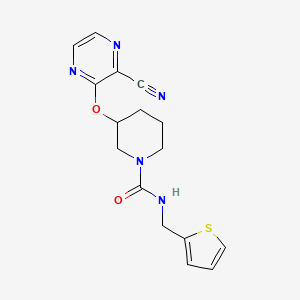
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide, also known as CP94, is a small molecule inhibitor that has been used in various scientific research applications. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide selectively inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic effects by reducing the production of prostaglandins. This compound also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. It has been shown to reduce the risk of Alzheimer's disease by reducing the production of amyloid-beta peptides. This compound also has cardiovascular protective effects by reducing the risk of thrombosis and atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has several advantages and limitations for lab experiments. Its selectivity for COX-2 makes it a useful tool for studying the role of COX-2 in various disease conditions. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other COX-2 inhibitors. This compound also has a short half-life, which limits its use in vivo.
Orientations Futures
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide. One direction is to investigate the potential therapeutic applications of this compound in various disease conditions, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective COX-2 inhibitors that can be used in vivo. Additionally, further research is needed to understand the long-term effects of COX-2 inhibition on cardiovascular health.
Méthodes De Synthèse
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopropylacetonitrile with sodium hydride to form N-(1-cyano-1-cyclopropylethyl)acetamide. This intermediate is then reacted with phenylamine in the presence of a catalyst to form this compound. The final product can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has been extensively used in scientific research to study the role of COX-2 in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. This compound has been used to study the mechanism of action of COX-2 inhibitors and their potential therapeutic applications. It has also been used to investigate the role of COX-2 in Alzheimer's disease, cardiovascular disease, and cancer.
Propriétés
IUPAC Name |
2-anilino-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(10-15,11-7-8-11)17-13(18)9-16-12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFFCBHQWORIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)
![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)

![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)
![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836565.png)



![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)

